molecular formula C20H23N5O4S B12155565 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide

Cat. No.: B12155565
M. Wt: 429.5 g/mol
InChI Key: BQPSQWDOEKWMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and the ethoxyphenyl and dimethoxyphenyl groups contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as pyridine and reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazole ring or the aromatic groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The ethoxyphenyl and dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide
  • 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide

Uniqueness

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H23N5O4S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O4S/c1-4-29-15-8-5-13(6-9-15)19-23-24-20(25(19)21)30-12-18(26)22-14-7-10-16(27-2)17(11-14)28-3/h5-11H,4,12,21H2,1-3H3,(H,22,26)

InChI Key

BQPSQWDOEKWMEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.